N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound characterized by its unique structural features, which include both imidazole and phthalazine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the imidazole ring is significant as it is often associated with diverse pharmacological effects, while the phthalazine derivative adds to its complexity and potential therapeutic applications.
N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide falls under the category of organic compounds with specific classifications as follows:
The synthesis of N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide likely involves several synthetic steps:
The molecular formula for N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is . The structure includes:
Property | Value |
---|---|
Molecular Weight | 325.4 g/mol |
IUPAC Name | N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
InChI Key | QAALMXVPUIJOHF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC=CN3 |
N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide may undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is likely related to its interaction with specific biological targets. Compounds with imidazole and phthalazine structures are known to modulate enzyme activity or receptor binding through their unique structural configurations. This interaction can lead to various pharmacological effects depending on the target protein involved.
The compound exhibits standard physical properties typical for organic compounds:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Not specified |
Stability | Stable under normal conditions; specific stability data not provided |
N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has potential applications in scientific research, particularly in medicinal chemistry. Its structural components suggest possible uses in:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7